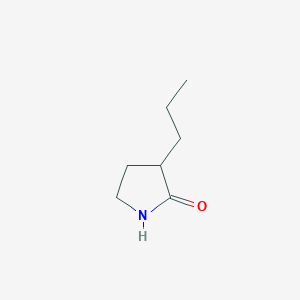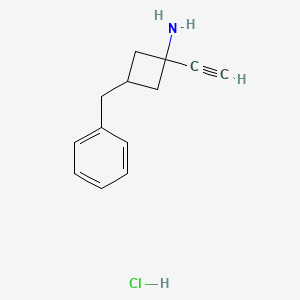![molecular formula C8H11ClN2 B13456987 3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride](/img/structure/B13456987.png)
3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride is a chemical compound that features a cyclobutane ring substituted with a prop-2-yn-1-ylamino group and a carbonitrile group The hydrochloride form indicates that it is a salt formed with hydrochloric acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Prop-2-yn-1-ylamino Group: This can be achieved by reacting the cyclobutane derivative with propargylamine under suitable conditions.
Addition of the Carbonitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of 3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would require detailed study through biochemical assays and molecular modeling.
相似化合物的比较
Similar Compounds
Cyclobutane Derivatives: Compounds such as cyclobutane carboxylic acid or cyclobutane amines share the cyclobutane ring structure.
Propargylamine Derivatives: Compounds like N-propargylamines have a similar propargylamine group.
Nitrile Compounds: Compounds such as acetonitrile or benzonitrile contain the nitrile functional group.
Uniqueness
3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride is unique due to the combination of its cyclobutane ring, propargylamine group, and nitrile group. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
属性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC 名称 |
3-(prop-2-ynylamino)cyclobutane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c1-2-3-10-8-4-7(5-8)6-9;/h1,7-8,10H,3-5H2;1H |
InChI 键 |
LUSSKAZDIULKKN-UHFFFAOYSA-N |
规范 SMILES |
C#CCNC1CC(C1)C#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride](/img/structure/B13456911.png)
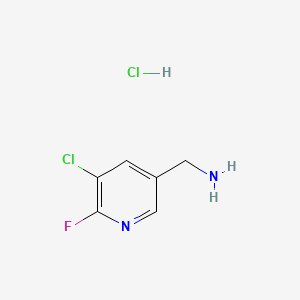

![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride](/img/structure/B13456931.png)
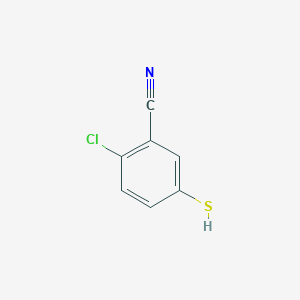


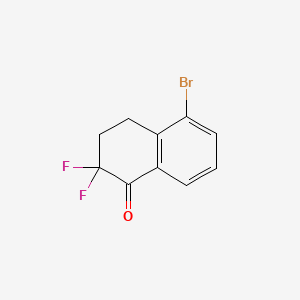
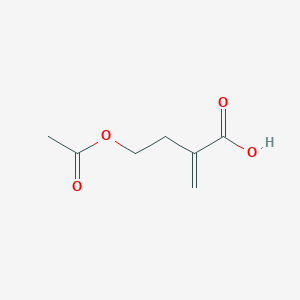
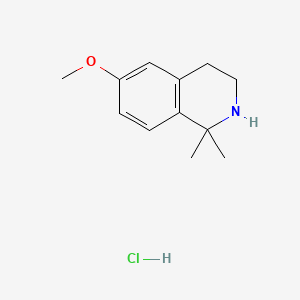
![4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B13456966.png)
![2-{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13456971.png)
